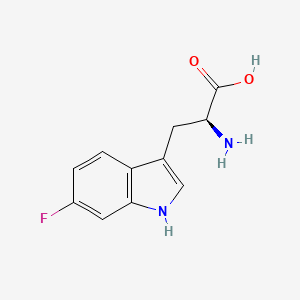

6-Fluoro-L-Tryptophan

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19310-00-0 |

Source

|

| Record name | 6-Fluorotryptophan, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUOROTRYPTOPHAN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB5L1P9TZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Advantage of a Single Fluorine Atom

An In-Depth Technical Guide to 6-Fluoro-L-tryptophan: Properties, Stability, and Applications

In the landscape of chemical biology and drug discovery, the strategic modification of biomolecules is paramount to unlocking new functionalities and therapeutic potentials. This compound, a synthetic analog of the essential amino acid L-tryptophan, exemplifies this principle. By replacing a single hydrogen atom with fluorine at the 6th position of the indole ring, this compound retains the fundamental structure of its parent molecule while gaining unique physicochemical properties.[1][2] This subtle alteration introduces a powerful probe for researchers, minimizing structural perturbation while offering a sensitive reporter for nuclear magnetic resonance (NMR) and fluorescence spectroscopy.[1][3] This guide provides a comprehensive overview of the chemical properties, stability considerations, and key applications of this compound, designed for scientists and professionals in drug development and biochemical research.

Core Chemical and Physical Properties

The utility of this compound is rooted in its distinct chemical signature. The high electronegativity and small size of the fluorine atom can influence the electronic properties and hydrophobicity of the indole ring without adding significant steric bulk.[4][5] These properties are critical for its application as a non-canonical amino acid in protein engineering and as a pharmacological agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [6] |

| Molecular Weight | 222.22 g/mol | [6][7] |

| CAS Number | 19310-00-0 | [6] |

| Appearance | Crystalline solid; White to yellow powder | [8][9] |

| UV/Vis. λmax | 218 nm | [8][10] |

| Solubility | Sparingly soluble in aqueous solutions.[8] Soluble in organic solvents such as methanol (~0.1 mg/ml), 2% acetic acid (~1 mg/ml), and DMSO (~2.23 mg/ml).[8][10][11] | |

| Purity | Typically ≥95% or >98.0% | [8][9] |

Chemical Stability, Storage, and Handling

The long-term integrity of this compound and the reproducibility of experimental results depend on proper storage and handling. Like native tryptophan, its indole ring is susceptible to oxidation, a process that can be accelerated by light, heat, metals, and reactive oxygen species.[12]

Long-Term Storage and Stability

For optimal stability, this compound should be stored as a lyophilized solid at -20°C in a tightly sealed container, protected from light and moisture.[8][11][13] Under these conditions, the compound is stable for at least four years.[8][10] As the compound can be hygroscopic, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can reduce stability and peptide content.[14][15]

Solution Preparation and Stability

Aqueous solutions of this compound are not recommended for storage for more than one day.[8] For experimental use, stock solutions can be prepared in organic solvents like methanol, 2% acetic acid, or DMSO.[8][10] To enhance aqueous solubility for biological assays, the organic stock solution can be diluted into aqueous buffers.[8] When working with peptides or proteins containing this amino acid, using oxygen-free solvents is recommended to minimize oxidation, a precaution also taken for native tryptophan.[13] For longer-term storage of solutions, they should be prepared in single-use aliquots and kept frozen below -15°C; however, repeated freeze-thaw cycles must be avoided as they accelerate degradation.[14][15]

Potential Degradation Pathways

The primary site of degradation for this compound is the indole ring, which is susceptible to oxidation.[12] Factors such as UV light exposure can induce degradation through free radical pathways.[16][17] While specific degradation products of the 6-fluoro derivative are not extensively detailed in the provided literature, they are expected to be analogous to those of tryptophan, involving oxidation or cleavage of the indole ring.[12]

Caption: Potential degradation pathway for this compound.

Key Applications in Scientific Research

The unique properties of this compound make it a versatile tool in various research fields, from structural biology to neuroscience.

A Powerful Probe for ¹⁹F NMR Spectroscopy

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, which results in excellent sensitivity.[18][19] Critically, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals.[1][3][18] Site-specific incorporation of this compound into a protein allows researchers to:

-

Detect minor conformational states: The sensitivity of the ¹⁹F chemical shift to the local environment facilitates the detection of different protein conformations.[1][3][20]

-

Study protein dynamics and folding: Changes in the ¹⁹F NMR signal can report on dynamic processes and folding pathways.[1]

-

Monitor ligand binding: The binding of a ligand near the fluorinated residue can induce a detectable change in the ¹⁹F chemical shift.[18]

Fluorescence Spectroscopy

The intrinsic fluorescence of tryptophan is widely used to study protein structure and function.[21][22] The introduction of a fluorine atom can modulate the photophysical properties of the indole ring, often resulting in a red-shifted fluorescence emission spectrum compared to native tryptophan.[23] This shift can be advantageous for selectively monitoring specific sites within a protein, even in the presence of other tryptophan residues.[23] This allows for detailed studies of protein conformational changes, stability, and intermolecular interactions.[22][23]

Neuroscience and Drug Development

6-fluoro-DL-tryptophan acts as an inhibitor of serotonin synthesis.[10][11][24] In vivo studies have shown that it can cause a transient depletion of serotonin in the brain.[24][25][26] It is metabolized along the serotoninergic pathway to compounds like 6-fluoro-serotonin.[2][25] This metabolic conversion allows it to be used as a tracer to study neuronal serotonin pools.[10][25] Furthermore, its role as a structural analog of tryptophan makes it a valuable building block in the synthesis of novel pharmaceuticals, particularly for targeting neurological disorders.[27][28][29]

Experimental Protocols & Methodologies

The successful application of this compound requires meticulous experimental technique. Below are foundational protocols for its handling and incorporation into proteins.

Protocol 1: General Handling and Stock Solution Preparation

This protocol outlines the standard procedure for preparing a stock solution of this compound for use in various assays.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

Desiccator

Procedure:

-

Equilibration: Place the sealed container of this compound in a desiccator and allow it to warm to room temperature for at least 30 minutes. This prevents water condensation upon opening.

-

Weighing: In a chemical fume hood, quickly weigh the desired amount of the lyophilized powder into a microcentrifuge tube. Reseal the stock container tightly and return it to -20°C storage.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the tube thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

-

Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[11]

Protocol 2: Site-Specific Incorporation into Proteins via Amber Codon Suppression

This workflow provides a conceptual overview for expressing a target protein with this compound incorporated at a specific site using an engineered aminoacyl-tRNA synthetase/tRNA pair.[1][3][20]

Caption: Workflow for site-specific incorporation of this compound.

Safety and Hazard Information

According to available Safety Data Sheets (SDS), 6-fluoro-DL-tryptophan is considered a hazardous substance.[30]

-

Health Hazards: It is harmful if swallowed.[30] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][31]

-

Precautions: Standard laboratory precautions should be taken. Avoid all personal contact, including inhalation of dust.[30][32] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[30][32] Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a meticulously designed molecular tool that offers significant advantages for probing complex biological systems. Its ability to serve as a minimally perturbative analog of tryptophan, combined with the unique spectroscopic handle provided by the fluorine atom, ensures its continued and expanding role in protein science, structural biology, and the development of novel therapeutics. As research methodologies become more sophisticated, the strategic application of such precisely engineered amino acids will undoubtedly continue to yield profound insights into the fundamental mechanisms of life.

References

-

Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society, 146(19), 13641–13650. [Link]

-

Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). PubMed. [Link]

-

Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). JACS. [Link]

-

6-Fluorotryptophan, L-. (n.d.). PubChem. [Link]

-

6-Fluorotryptophan, DL-. (n.d.). PubChem. [Link]

-

Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. (2020). Chemistry – A European Journal, 26(49), 11139-11143. [Link]

-

Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Bio-NMR Core. [Link]

-

Chanut, E., Trouvin, J. H., Bondoux, D., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Biochemical Pharmacology, 45(5), 1049-1057. [Link]

-

Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake. (2020). ACS Chemical Neuroscience, 11(12), 1756–1761. [Link]

-

Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14. [Link]

-

6-fluoro-DL-Tryptophan. (n.d.). GlpBio. [Link]

-

Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. [Link]

-

Zhang, X., et al. (2020). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 12(10), 2883. [Link]

-

Reactivity and degradation products of tryptophan in solution and proteins. (2021). Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129783. [Link]

-

Tryptophan-based Fluorophores for Studying Protein Conformational Changes. (2012). Bioconjugate Chemistry, 23(5), 946–955. [Link]

-

Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. (2022). Journal of Pharmaceutical Sciences, 111(8), 2153-2163. [Link]

-

Pharmacology and Delivery of Tryptophan Derivatives for Health Applications. (2023). Frontiers in Pharmacology. [Link]

-

6-fluoro-DL-tryptophan - Spectrum. (n.d.). SpectraBase. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. (2023). Frontiers in Bioengineering and Biotechnology, 11. [Link]

-

Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2021). ACS Omega, 6(39), 25301–25310. [Link]

-

Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (2015). International Journal of Molecular Sciences, 16(4), 6900–6920. [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2021). Biomolecules, 11(10), 1529. [Link]

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. benchchem.com [benchchem.com]

- 3. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Fluorotryptophan, DL- | C11H11FN2O2 | CID 94937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 6-Fluoro-DL-tryptophan | 7730-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. caymanchem.com [caymanchem.com]

- 11. 6-fluoro-DL-Tryptophan | 5-HT Receptor | TargetMol [targetmol.com]

- 12. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. addi.ehu.es [addi.ehu.es]

- 19. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]

- 23. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. apexbt.com [apexbt.com]

- 25. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 美国GlpBio - 6-fluoro-DL-Tryptophan | serotonin (5-HT) synthesis inhibitor | Cas# 7730-20-3 [glpbio.cn]

- 27. chemimpex.com [chemimpex.com]

- 28. Frontiers | Pharmacology and Delivery of Tryptophan Derivatives for Health Applications [frontiersin.org]

- 29. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. datasheets.scbt.com [datasheets.scbt.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. fishersci.de [fishersci.de]

A Technical Guide to 6-Fluoro-L-Tryptophan: A Versatile Probe in Neuroscience and Structural Biology

Abstract

6-Fluoro-L-tryptophan (6F-Trp) is a synthetic, fluorinated analog of the essential amino acid L-tryptophan. The strategic substitution of a hydrogen atom with fluorine at the 6-position of the indole ring imparts unique physicochemical properties, transforming it from a simple building block into a powerful and versatile tool for scientific inquiry. This guide provides an in-depth overview of 6F-Trp, detailing its chemical properties, mechanisms of action, and its pivotal applications in neuroscience, protein engineering, and metabolic research. We will explore its role as a competitive inhibitor of serotonin synthesis, a non-invasive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and a tracer for metabolic pathways, complete with detailed experimental workflows for researchers, scientists, and drug development professionals.

Core Properties of this compound

The introduction of a fluorine atom, the most electronegative element, into the tryptophan scaffold creates a molecule that is structurally similar to its natural counterpart but with distinct electronic properties. This bioisosterism allows 6F-Trp to be recognized and processed by many native enzymatic systems, while the ¹⁹F nucleus serves as a highly sensitive reporter for analytical applications.[1]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁FN₂O₂ | [2][3][4] |

| Molecular Weight | 222.22 g/mol | [2][3][4][5] |

| CAS Number | 19310-00-0 (L-isomer) | [4] |

| 7730-20-3 (DL-racemic mixture) | [2][3][6] | |

| Appearance | White to off-white crystalline powder | [2][7] |

| Solubility | Slightly soluble in water and methanol; Soluble in DMSO (approx. 10 mM) and dilute aqueous base. | [6][7][8] |

| Storage | Store sealed in a dry, dark place at 2-8°C or frozen at -20°C for long-term stability. | [2][8][9] |

Mechanism of Action and Biological Impact

6F-Trp's utility stems from its ability to interact with and perturb biological systems in two primary ways: by interfering with metabolic pathways and by serving as a structural probe.

Neuroscience: Modulating the Serotonergic Pathway

In neuroscience, 6F-Trp is primarily recognized as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[9][10][11]

-

Serotonin Depletion: By competing with endogenous L-tryptophan, 6F-Trp administration leads to a transient but significant depletion of serotonin levels in the brain.[12][13] This effect has been used to study the role of serotonin in various physiological processes, including sleep-wake cycles.[9][10]

-

Metabolic Tracer: 6F-Trp is not merely an inhibitor; it is also a substrate for the serotonergic pathway. It is metabolized in vivo to fluorinated analogs, including 6-fluoro-5-hydroxytryptophan and, ultimately, 6-fluoro-serotonin (6F-5-HT).[12][14] This metabolic conversion allows researchers to use 6F-Trp as a precursor to trace neuronal serotonin pools and study their dynamics, including storage, release, and turnover, without using radioisotopes.[6][12][14]

-

Blood-Brain Barrier Transport: 6F-Trp competes with L-tryptophan for binding to albumin and for transport across the blood-brain barrier, likely via the L-type amino acid transporter (LAT1).[6][13][15]

Protein Science: A High-Sensitivity ¹⁹F NMR Probe

The true power of 6F-Trp in structural biology lies in its application for ¹⁹F NMR spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[16] Crucially, since fluorine is absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals.[16][17][18]

-

Minimal Perturbation: The substitution of a single hydrogen with a fluorine atom is a conservative change in terms of size and chemical properties, minimizing structural perturbations to the protein.[1]

-

Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment.[16][19][20] This means that subtle changes in protein conformation, folding state, ligand binding, or protein-protein interactions can be detected as changes in the ¹⁹F NMR signal.[17][20]

-

Site-Specific Incorporation: Modern genetic encoding techniques allow for the site-specific incorporation of 6F-Trp into a protein in response to a stop codon (e.g., the amber codon).[1][17][18] This enables researchers to place a single, highly sensitive NMR probe at a precise location within a large protein to study local dynamics.

-

Global Incorporation: In tryptophan-auxotrophic strains of E. coli, 6F-Trp can be used to globally replace all tryptophan residues, which can still provide valuable information on overall protein stability and folding.[21][22]

Key Applications and Experimental Protocols

Workflow 1: Probing Protein-Ligand Interactions with ¹⁹F NMR

This workflow details the use of site-specifically incorporated 6F-Trp to monitor conformational changes upon ligand binding.

Objective: To detect and characterize the binding of an inhibitor to a target protein.

Methodology:

-

Vector Preparation: Clone the gene for the protein of interest into an expression vector. Introduce an amber stop codon (TAG) at the specific tryptophan codon you wish to replace using site-directed mutagenesis.

-

System Preparation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the protein vector and a second plasmid encoding a mutant pyrrolysyl-tRNA synthetase/tRNA pair (PylRS) that is specific for 6F-Trp.[1][17]

-

Protein Expression: Grow the cells in a minimal medium. Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture with this compound. The engineered PylRS will charge its corresponding tRNA with 6F-Trp, which will then be incorporated at the amber codon site.

-

Purification: Lyse the cells and purify the 6F-Trp-labeled protein using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography). Verify incorporation and purity using mass spectrometry.[17]

-

¹⁹F NMR Analysis:

-

Acquire a 1D ¹⁹F NMR spectrum of the purified, labeled protein. A single peak corresponding to the single fluorine atom should be observed.[20]

-

Add a stoichiometric excess of the ligand (inhibitor) to the NMR tube.

-

Acquire a second 1D ¹⁹F NMR spectrum. A change in the chemical shift of the ¹⁹F signal indicates that ligand binding has altered the local environment of the fluorinated tryptophan residue, confirming an interaction and reporting on the associated conformational change.[20]

-

Causality Explained: The choice of this method is based on the principle that ligand binding is often not a simple lock-and-key event but induces conformational changes in the protein. The ¹⁹F nucleus acts as a spy, and its chemical shift provides a direct readout of its local magnetic environment. A shift upon ligand binding provides unambiguous evidence that the environment has changed, directly linking the binding event to a structural rearrangement at that specific site.

Workflow 2: Monitoring Tryptophan Metabolism Ex Vivo

This workflow demonstrates how 6F-Trp can be used to measure metabolic flux in tissue samples.[23]

Objective: To compare the tryptophan metabolic profiles of liver and gut tissues.

Methodology:

-

Tissue Preparation: Harvest fresh tissue samples (e.g., liver and cecum) from a model organism (e.g., mouse) and prepare tissue homogenates in an appropriate buffer.

-

Incubation: Add racemic 6-fluoro-DL-tryptophan to the homogenates to serve as the metabolic probe. Incubate the samples at 37°C for a set period (e.g., 2-24 hours).[23]

-

Metabolite Extraction: Stop the reaction (e.g., by flash-freezing or adding a solvent like methanol) and extract the small molecule metabolites.

-

¹⁹F NMR Analysis: Analyze the metabolite extracts using ¹⁹F NMR spectroscopy.

-

Data Interpretation:

-

The initial sample will show a primary peak corresponding to the parent compound, 6F-Trp (approx. -121.4 ppm).[23]

-

Over time, new peaks will appear in the ¹⁹F NMR spectrum. These correspond to the various fluorinated metabolites.[23]

-

By comparing the chemical shifts of these new peaks to known standards or calculated values, one can identify metabolites from the kynurenine, serotonin, and indole pathways.[23]

-

The relative integration of these peaks provides a quantitative measure of the metabolic flux through each pathway in the specific tissue.[23]

-

Causality Explained: This method is effective because 6F-Trp is a close structural analog of tryptophan and is processed by the same metabolic enzymes.[23] The fluorine atom acts as a stable label that can be easily tracked by ¹⁹F NMR without the need for chromatographic separation. This allows for a straightforward, "one-pot" analysis to visualize the end products of multiple complex metabolic pathways simultaneously, providing a snapshot of the tissue's metabolic state.[23]

Application in PET Imaging

Analogs of 6F-Trp are being developed for Positron Emission Tomography (PET), a powerful in vivo imaging technique. By labeling a derivative, such as 6-[¹⁸F]Fluoro-α-methyl-l-tryptophan ([¹⁸F]6-F-AMTr), with the positron-emitting isotope Fluorine-18, researchers can non-invasively visualize and quantify tryptophan uptake in real-time.[15] The longer half-life of ¹⁸F (110 minutes) compared to ¹¹C (20 minutes) makes these tracers more clinically viable.[15][24] These tracers are being investigated for imaging tryptophan metabolism in brain tumors and other neurological conditions.[15][24]

Safety and Handling

While a valuable research tool, 6-fluoro-DL-tryptophan is a chemical and must be handled with appropriate care.

-

Hazards: The compound is considered hazardous. It may cause skin and serious eye irritation.[3] It is harmful if swallowed, with animal studies indicating that ingestion may cause serious health damage.[25]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of the powder and all personal contact.[25] Handle in a well-ventilated area or a chemical fume hood.

-

Disclaimer: All forms of 6-fluorotryptophan are for research use only and are not intended for human or veterinary use.[6][26]

Conclusion

This compound stands as a testament to the power of subtle chemical modification. The simple addition of a fluorine atom creates a multi-functional molecule that has profoundly impacted our ability to study complex biological systems. For neuroscientists, it is a tool to dissect the intricate workings of the serotonin pathway. For structural biologists and drug developers, it is a precise and sensitive reporter for monitoring protein dynamics and molecular interactions. As analytical techniques and methods for genetic code expansion continue to evolve, the applications for this compound and its derivatives will undoubtedly expand, further cementing its role as an indispensable probe in the modern life sciences toolkit.

References

-

Qianzhu, H., Abdelkader, E. H., Otting, G., & Huber, T. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. ACS Chemical Biology. [Link]

-

Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. PubMed. [Link]

-

Browne, D. T., & Otvos, J. D. (1976). Incorporation of fluorotryptophans into proteins of escherichia coli. Biochemical and Biophysical Research Communications, 68(3), 907-13. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94937, 6-Fluoro-DL-tryptophan. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688007, this compound. [Link]

-

Nicholson, A. N., & Wright, C. M. (1981). (+)-6-fluorotryptophan, an inhibitor of tryptophan hydroxylase: sleep and wakefulness in the rat. Neuropharmacology, 20(4), 335-9. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Amino acid hydroxylases. [Link]

-

Chanut, E., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Biochemical Pharmacology, 45(5), 1049-57. [Link]

-

Samad, A., et al. (2020). Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake. ACS Chemical Neuroscience, 11(12), 1756-1761. [Link]

-

Neerathilingam, M., et al. (2005). Quantitation of protein expression in a cell-free system: Efficient detection of yields and F-19 NMR to identify folded protein. ResearchGate. [Link]

-

Treiber-Kleinke, C., et al. (2024). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Synthetic Biology. [Link]

-

Gronenborn, A. M. (2022). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. ResearchGate. [Link]

-

Shing, A. D., et al. (2016). Characterization of 5-(2- 18F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. F1000Research. [Link]

-

Itzhak, D., et al. (2018). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Chemistry – A European Journal. [Link]

-

Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. [Link]

-

Juhász, C., et al. (2017). Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts. Journal of Nuclear Medicine. [Link]

-

Wang, H. (2019). Clinical production of 1-(2-[18F]fluoroethyl)-L-tryptophan for imaging of metabolic pathway. YouTube. [Link]

-

GlpBio. (n.d.). 6-fluoro-DL-Tryptophan. [Link]

-

SpectraBase. (n.d.). 6-fluoro-DL-tryptophan - Optional[13C NMR] - Spectrum. [Link]

-

VKM. (2016). Risk assessment of "other substances" – L-tryptophan. [Link]

Sources

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Fluorotryptophan, DL- | C11H11FN2O2 | CID 94937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 6-FLUORO-DL-TRYPTOPHAN | 7730-20-3 [m.chemicalbook.com]

- 8. 6-fluoro-DL-Tryptophan | 5-HT Receptor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (+)-6-fluorotryptophan, an inhibitor of tryptophan hydroxylase: sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid hydroxylases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. addi.ehu.es [addi.ehu.es]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 21. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]

- 23. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. scbt.com [scbt.com]

An In-Depth Technical Guide to Understanding the In Vivo Metabolism of 6-Fluoro-L-Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo metabolism of 6-fluoro-L-tryptophan (6-F-Trp), a fluorinated analog of the essential amino acid L-tryptophan. The strategic placement of a fluorine atom on the indole ring significantly influences its biochemical behavior, making 6-F-Trp a valuable tool in neuroscience research and drug development. This document will delve into the metabolic pathways, enzymatic interactions, and the analytical methodologies required to elucidate its fate within a biological system.

Introduction: The Significance of Fluorination in Tryptophan Metabolism

The introduction of a fluorine atom into the L-tryptophan molecule creates a unique biochemical probe. The high electronegativity and small size of fluorine can alter the electronic properties of the indole ring, influencing enzyme-substrate interactions and metabolic stability. Understanding the in vivo metabolism of 6-F-Trp is crucial for its application as a tracer for serotonin pathways, a potential therapeutic agent, and a tool to investigate the broader implications of tryptophan metabolism in health and disease.[1][2]

Primary Metabolic Fates of this compound

In vivo, 6-F-Trp is primarily metabolized through the same major pathways as its endogenous counterpart, L-tryptophan: the serotonin pathway and the kynurenine pathway. The presence of the fluorine atom, however, modulates the efficiency and outcomes of these pathways.

The Serotonin Pathway: A Fluorinated Journey to Neuroactive Compounds

6-F-Trp serves as a substrate for the enzymatic cascade of the serotonin synthesis pathway.[3] This metabolic route leads to the formation of several key fluorinated metabolites.

-

Step 1: Hydroxylation by Tryptophan Hydroxylase (TPH) The initial and rate-limiting step is the hydroxylation of 6-F-Trp to 6-fluoro-5-hydroxytryptophan (6-F-5-HTP). This reaction is catalyzed by tryptophan hydroxylase (TPH).[4] It is important to note that 6-F-Trp also acts as a competitive inhibitor of TPH, which can lead to a transient decrease in the synthesis of endogenous serotonin.[5]

-

Step 2: Decarboxylation to 6-Fluoro-Serotonin Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 6-F-5-HTP to 6-fluoro-serotonin (6-F-5-HT), a fluorinated analog of the critical neurotransmitter.[3]

-

Step 3: Degradation to 6-Fluoro-5-Hydroxyindoleacetic Acid Finally, 6-F-5-HT is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) to produce 6-fluoro-5-hydroxyindoleacetic acid (6-F-5-HIAA), which is then excreted.[3]

The metabolism of 6-F-Trp through the serotonin pathway allows it to be used as a precursor to trace neuronal serotoninergic pools.[3]

The Kynurenine Pathway: The Major Catabolic Route

While a portion of 6-F-Trp enters the serotonin pathway, the majority, similar to L-tryptophan, is catabolized via the kynurenine pathway.[5] This pathway is initiated by two key enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[6][7]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is highly specific for L-tryptophan and its derivatives, including 6-F-Trp.[6] Structural and biochemical studies have confirmed that 6-F-Trp is a substrate for TDO, initiating its entry into the kynurenine pathway.[6]

-

Indoleamine 2,3-dioxygenase (IDO): This enzyme is more ubiquitously expressed and has a broader substrate specificity than TDO.[7] While direct kinetic data for IDO with 6-F-Trp is less characterized, the broader acceptance of tryptophan analogs by IDO suggests it also contributes to the metabolism of 6-F-Trp.

The initial step in the kynurenine pathway involves the oxidative cleavage of the indole ring of 6-F-Trp to form N-formyl-6-fluorokynurenine. This is then further metabolized through a cascade of enzymatic reactions to produce a series of fluorinated kynurenine metabolites.

Experimental Design for In Vivo Metabolism Studies

A robust experimental design is critical for accurately characterizing the in vivo metabolism of 6-F-Trp. This involves careful selection of animal models, appropriate dosing and sample collection strategies, and validated analytical methodologies.

Animal Models

Rodent models, particularly rats and mice, are commonly used for studying tryptophan metabolism due to their well-characterized physiology and the availability of genetic models.[3][8] When selecting a model, factors such as the specific research question, the expected metabolic profile, and the analytical sensitivity should be considered.

Dosing and Sample Collection

A typical in vivo study to assess the pharmacokinetics and metabolism of 6-F-Trp would involve the following steps:

Protocol: In Vivo Dosing and Sample Collection in a Rat Model

-

Animal Acclimatization: House male Wistar rats (250-300g) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Dosing: Administer 6-fluoro-DL-tryptophan (50-200 mg/kg) via intraperitoneal (i.p.) injection. The dose can be adjusted based on the specific aims of the study.[3]

-

Blood Collection: Collect blood samples (approximately 0.5 mL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[9]

-

Plasma Preparation: Immediately centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C to separate the plasma.[9] Store the plasma samples at -80°C until analysis.

-

Brain Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Perfuse the brain with ice-cold saline to remove blood. Dissect the brain into specific regions of interest (e.g., hippocampus, striatum, cortex) on a cold plate.

-

Tissue Homogenization: Homogenize the brain tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and extract the analytes. Centrifuge the homogenate and collect the supernatant for analysis.

-

Urine Collection: House animals in metabolic cages to collect urine over a 24-hour period for analysis of excreted metabolites.

Analytical Methodologies for Metabolite Identification and Quantification

The accurate identification and quantification of 6-F-Trp and its metabolites require sensitive and specific analytical techniques. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low-abundance metabolites in complex biological matrices due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Analysis of 6-F-Trp and its Metabolites

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog) to one volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[10]

-

Brain Homogenate: Use the supernatant obtained after protein precipitation with perchloric acid. Neutralize the sample with a potassium carbonate solution and centrifuge to remove the precipitate.

-

Urine: Dilute urine samples 1:10 with water.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to separate the parent compound and its metabolites. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for 6-F-Trp and each of its expected metabolites (e.g., 6-F-5-HTP, 6-F-5-HT, 6-F-5-HIAA, and fluorinated kynurenine pathway metabolites).

-

Table 1: Example MRM Transitions for 6-F-Trp and Serotonin Pathway Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 223.1 | 206.1 |

| 6-Fluoro-5-hydroxytryptophan | 239.1 | 222.1 |

| 6-Fluoro-serotonin | 195.1 | 178.1 |

| 6-Fluoro-5-hydroxyindoleacetic acid | 210.1 | 164.1 |

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy

19F NMR offers a unique advantage for studying fluorinated compounds as the 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity. The absence of endogenous fluorine signals in biological systems provides a clear background for detecting and quantifying fluorinated metabolites.[11][12]

Protocol: 19F NMR Analysis of 6-F-Trp Metabolism in Ex Vivo Samples

-

Sample Preparation:

-

Prepare tissue homogenates (e.g., liver or brain) or fecal samples as described previously.

-

Incubate the samples with a known concentration of 6-F-Trp (e.g., 1 mg/mL) at 37°C.[11]

-

At various time points, take an aliquot of the sample and add a known concentration of an internal standard (e.g., trifluoroacetic acid in D2O).[11]

-

-

NMR Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a fluorine probe.

-

Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Sufficient to cover the chemical shift range of all expected fluorinated metabolites.

-

Number of Scans: Dependent on the concentration of the metabolites, ranging from hundreds to thousands of scans.

-

Relaxation Delay: At least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure quantitative results.

-

-

-

Data Analysis:

-

Reference the 19F chemical shifts to an external standard (e.g., trifluoroacetic acid at -76.55 ppm).

-

Integrate the signals corresponding to 6-F-Trp and its metabolites.

-

Quantify the concentration of each metabolite by comparing its integral to that of the internal standard.

-

Table 2: Approximate 19F Chemical Shifts of 6-F-Trp and Potential Metabolites

| Compound | Approximate 19F Chemical Shift (ppm) |

| This compound | -121.4 |

| Fluorinated Kynurenine Pathway Metabolites | Varies |

| Fluorinated Serotonin Pathway Metabolites | Varies |

| Fluorinated Indole Pathway Metabolites | Varies |

Note: Chemical shifts can vary depending on the specific metabolite and the sample matrix.[11]

Enzymatic Kinetics and the Impact of Fluorination

The fluorine substituent at the 6-position of the indole ring influences the interaction of the molecule with the key enzymes of tryptophan metabolism.

-

Tryptophan Hydroxylase (TPH): As mentioned, 6-F-Trp is a competitive inhibitor of TPH. The electron-withdrawing nature of the fluorine atom can alter the electron density of the indole ring, affecting its binding to the active site of the enzyme.[5]

-

Tryptophan 2,3-dioxygenase (TDO): TDO exhibits high specificity for L-tryptophan and certain derivatives, including 6-F-Trp.[6] The enzyme can effectively catalyze the oxidative cleavage of the pyrrole ring in 6-F-Trp, indicating that the fluorine at the 6-position does not sterically hinder the binding and catalytic process.

Visualization of Metabolic Pathways and Workflows

Diagram 1: In Vivo Metabolic Pathways of this compound

Caption: Major in vivo metabolic pathways of this compound.

Diagram 2: Experimental Workflow for In Vivo Metabolism Study

Caption: Workflow for studying 6-F-Trp in vivo metabolism.

Conclusion and Future Directions

This guide has provided a detailed overview of the in vivo metabolism of this compound, outlining its biotransformation through the serotonin and kynurenine pathways. The provided experimental protocols and analytical methodologies serve as a foundation for researchers to design and execute robust studies to further elucidate the metabolic fate and biological effects of this important fluorinated amino acid.

Future research should focus on obtaining more precise quantitative data on the flux of 6-F-Trp through each metabolic pathway under various physiological and pathological conditions. Further investigation into the enzyme kinetics with a broader range of kynurenine pathway enzymes will provide a more complete picture of its metabolic profile. Such studies will be instrumental in advancing the use of this compound as a sophisticated tool in neuroscience and for the development of novel therapeutic strategies.

References

-

Tong, L., & B., D. (2007). Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase. PNAS. [Link]

-

O'Shea, E., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. PubMed. [Link]

-

Forouhar, F., et al. (2007). Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase. Columbia University. [Link]

-

Fisher, J. F., et al. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. PMC. [Link]

-

Fisher, J. F., et al. (2019). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. PubMed. [Link]

-

Wang, Y., et al. (2024). Unveiling tryptophan dynamics and functions across model organisms via quantitative imaging. PubMed Central. [Link]

-

Gill, S. K., & London, R. E. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

Muñoz-Clares, R. A., et al. (1981). Tryptophan metabolism and its interaction with gluconeogenesis in mammals: studies with the guinea pig, Mongolian gerbil, and sheep. PubMed. [Link]

-

Heyes, M. P., et al. (1995). Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

-

Badawy, A. A.-B. (2017). Species Differences in Tryptophan Metabolism and Disposition. PMC. [Link]

-

Fisher, J. F., et al. (2019). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. ACS Chemical Biology. [Link]

-

Kumar, S., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. PubMed. [Link]

-

Rakib, A., et al. (2024). Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management. MDPI. [Link]

-

Wang, T., et al. (2019). Tryptophan metabolism is differently regulated between large and small dogs. PMC. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

Balaram, P. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

CDC. (n.d.). Attachment 5 - Optional PK Sample Testing. CDC. [Link]

-

Chanut, E., et al. (1993). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. PubMed. [Link]

-

Basran, J., et al. (2008). Exploring the mechanism of tryptophan 2,3-dioxygenase. PMC. [Link]

-

Kok, R. J., et al. (2021). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

-

Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Waters Corporation. [Link]

-

Kincaid, R. L., & Kempner, E. S. (2010). Single turnover kinetics of tryptophan hydroxylase: evidence for a new intermediate in the reaction of the aromatic amino acid hydroxylases. PubMed. [Link]

-

Wikipedia. (n.d.). Tryptophan 2,3-dioxygenase. Wikipedia. [Link]

-

Kanai, M., et al. (2009). Tryptophan 2,3-dioxygenase is a key modulator of physiological neurogenesis and anxiety-related behavior in mice. PMC. [Link]

-

Liu, M., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. PMC. [Link]

-

Roy, K., et al. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19 F Protein NMR Spectroscopy. R Discovery. [Link]

-

Ghisoni, E., et al. (2013). Concurrent quantification of tryptophan and its major metabolites. Analytical Biochemistry. [Link]

-

Coppini, D., et al. (1963). Quantitative determination of tryptophan metabolites (via kynurenine) in biologic fluids. Clinica Chimica Acta. [Link]

-

Kincaid, R. L., & Kempner, E. S. (2010). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. PMC. [Link]

-

Lewis-Ballester, A., et al. (2016). Analysis of Reaction Intermediates in Tryptophan 2,3-Dioxygenase: A Comparison with Indoleamine 2,3-Dioxygenase. ACS Publications. [Link]

-

Le Floc'h, N., & Ott, M. (2020). Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics. [Link]

-

Forouhar, F., et al. (2011). Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. PubMed. [Link]

-

FDA. (n.d.). You have been provided some background materials for a bioequivalence (BE) study with pharmacokinetic (PK) endpo. FDA. [Link]

-

Kim, H., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. MDPI. [Link]

-

Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. PMC. [Link]

-

Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed. [Link]

-

FDA. (2018). Clinical Pharmacology. FDA. [Link]

-

Abenavoli, L., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. [Link]

-

Abd-Rabbo, D., & Tanner, J. J. (2023). Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. MDPI. [Link]

-

Abenavoli, L., et al. (2020). (PDF) LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. [Link]

-

Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. PMC. [Link]

-

D'Mello, A. P., & D'Souza, L. (1990). The pharmacokinetics of L-tryptophan following its intravenous and oral administration. British Journal of Clinical Pharmacology. [Link]

-

Al-Majdoub, M., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. DiVA portal. [Link]

-

Vidal, R., et al. (2024). The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation. Frontiers. [Link]

-

Uddin, M. S., et al. (2024). Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tryptophan metabolism and its interaction with gluconeogenesis in mammals: studies with the guinea pig, Mongolian gerbil, and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan metabolism is differently regulated between large and small dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intrinsic Fluorescence of 6-Fluoro-L-Tryptophan: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond the Canonical - Leveraging a Fluorinated Tryptophan Analog for Deeper Biological Insight

In the intricate world of protein science and drug discovery, the ability to observe and quantify molecular interactions and conformational changes is paramount. For decades, the intrinsic fluorescence of the canonical amino acid L-tryptophan has served as a valuable endogenous probe.[1] Its remarkable sensitivity to the local microenvironment has enabled researchers to monitor protein folding, ligand binding, and dynamics without the need for bulky, potentially perturbing external fluorophores.[2][3] However, the complexity of protein systems, often containing multiple tryptophan residues, can lead to convoluted signals that are difficult to interpret.

This guide introduces a powerful alternative: 6-fluoro-L-tryptophan (6F-Trp). This synthetic analog, where a single hydrogen atom at the 6th position of the indole ring is replaced by fluorine, offers unique photophysical properties that can provide clearer, more precise insights into protein structure and function. The strategic placement of the fluorine atom subtly modulates the electronic properties of the indole ring, leading to distinct spectral characteristics while maintaining a high degree of structural homology to its natural counterpart. This minimal perturbation makes 6F-Trp an invaluable tool for site-specific analysis, allowing researchers to dissect complex biological processes with enhanced resolution.

This in-depth technical guide provides a comprehensive characterization of the fluorescence properties of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful fluorescent probe in their experimental workflows. We will delve into the fundamental photophysical parameters of 6F-Trp, provide detailed protocols for its characterization, and explore its practical applications with field-proven insights.

Core Photophysical Properties: A Comparative Analysis of this compound and L-Tryptophan

The utility of this compound as a fluorescent probe is best understood through a direct comparison of its key photophysical properties with those of native L-tryptophan. The introduction of the electron-withdrawing fluorine atom induces subtle yet significant changes in the electronic structure of the indole ring, which in turn alters its interaction with light.

| Property | L-Tryptophan | This compound (Expected) | Rationale for Change & Scientific Insight |

| Excitation Maximum (λex) | ~280 nm[2] | ~285-290 nm | The fluorine atom can slightly red-shift the absorption spectrum due to its influence on the indole ring's electronic transitions. This can be advantageous for selective excitation. |

| Emission Maximum (λem) | ~350 nm (in water)[2] | ~355-365 nm (in water) | A bathochromic (red) shift in the emission spectrum is a common consequence of fluorination, offering better spectral separation from native tryptophan fluorescence.[4] |

| Quantum Yield (Φ) | ~0.13 (in water)[5] | Potentially lower or higher | The effect of fluorination on quantum yield is not always predictable and can be highly dependent on the local environment. Some studies on other fluorinated tryptophans have shown a decrease in fluorescence intensity.[6] |

| Fluorescence Lifetime (τ) | Biphasic decay (~0.5 ns and ~3.1 ns)[2] | Likely biphasic, with altered component lifetimes | The excited-state dynamics are sensitive to electronic perturbations. Fluorination can alter the rates of radiative and non-radiative decay pathways, thus changing the fluorescence lifetime.[4] |

| Stokes Shift | ~70 nm | Expected to be larger than L-Tryptophan | The anticipated red-shifts in both absorption and emission suggest a potentially larger Stokes shift, which is beneficial for minimizing self-absorption and improving signal-to-noise. |

Expert Insight: The subtle shifts in the excitation and emission maxima of 6F-Trp, while seemingly small, are the cornerstone of its utility. This spectral separation allows for the selective monitoring of the fluorinated analog in a protein that also contains native tryptophan residues, a common and often challenging experimental scenario.

Experimental Characterization: A Validating Workflow

A thorough initial characterization of the fluorescence properties of this compound is crucial before its application in complex biological systems. The following section outlines a robust, self-validating experimental workflow for determining its core photophysical parameters.

Workflow for Characterizing this compound Fluorescence

Caption: Experimental workflow for the characterization of this compound fluorescence.

Detailed Experimental Protocols

Objective: To determine the excitation and emission maxima, and the relative fluorescence quantum yield.

Materials:

-

This compound powder

-

L-tryptophan powder (as a reference standard)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Protocol:

-

Stock Solution Preparation: Prepare 1 mM stock solutions of both this compound and L-tryptophan in PBS. Ensure complete dissolution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solutions in PBS to find a concentration that gives an absorbance of ~0.1 at the excitation maximum to minimize inner filter effects.[5]

-

Absorbance Measurement: Record the absorbance spectra of the working solutions from 250 nm to 350 nm to determine the absorption maximum (λabs_max).

-

Excitation Spectrum Measurement: Set the emission monochromator to the expected emission maximum (e.g., 360 nm for 6F-Trp) and scan the excitation wavelength from 250 nm to 340 nm. The peak of this spectrum will be the excitation maximum (λex_max).

-

Emission Spectrum Measurement: Excite the sample at its determined λex_max and scan the emission monochromator from 300 nm to 500 nm to determine the emission maximum (λem_max).

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 6F-Trp solution and the L-tryptophan standard solution (quantum yield in water is ~0.13).[5]

-

The quantum yield of 6F-Trp (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)^2 Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (assumed to be the same for both solutions)

-

'sample' refers to 6F-Trp and 'ref' refers to the L-tryptophan standard.

-

-

Trustworthiness Check: The determined excitation spectrum should closely match the absorbance spectrum, confirming the purity of the sample and the accuracy of the measurements.

Objective: To determine the fluorescence lifetime(s) of this compound.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed light source (e.g., a laser diode or pulsed lamp) with an excitation wavelength close to the λex_max of 6F-Trp.

-

Sample solution from the steady-state measurements.

Protocol:

-

Instrument Setup: Configure the TCSPC system with the appropriate excitation source and emission wavelength detection.

-

Data Acquisition: Acquire the fluorescence decay curve for the 6F-Trp solution until a sufficient number of photon counts are collected in the peak channel.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Data Analysis: Fit the experimental decay curve to a multi-exponential decay model using deconvolution software, taking the IRF into account. The goodness of the fit is typically assessed by the chi-squared (χ²) value. L-tryptophan fluorescence decay is known to be biphasic, and it is likely that 6F-Trp will also exhibit multi-exponential decay.[2]

The Influence of the Microenvironment: A Sensitive Reporter

A key advantage of using tryptophan analogs as fluorescent probes is their sensitivity to the local environment. The fluorescence emission of this compound is expected to be highly dependent on the polarity of its surroundings, a phenomenon known as solvatochromism.

Solvatochromism and Fluorescence Quenching

Caption: The effect of the microenvironment on this compound fluorescence.

-

In a non-polar (hydrophobic) environment , such as the core of a folded protein, the emission maximum of 6F-Trp is expected to be blue-shifted (shifted to a shorter wavelength), and its quantum yield is likely to be higher.

-

In a polar (hydrophilic) environment , such as when exposed to the aqueous solvent, the emission maximum will be red-shifted (shifted to a longer wavelength), and the quantum yield is often lower.[7]

This sensitivity allows researchers to monitor changes in protein conformation. For instance, a blue shift in the emission of a site-specifically incorporated 6F-Trp can indicate that this region of the protein has become more buried or folded, while a red shift suggests increased solvent exposure or unfolding.

Fluorescence quenching is another environmentally sensitive phenomenon that provides valuable information. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching by molecules in the solvent or Förster Resonance Energy Transfer (FRET) to a nearby acceptor molecule.[8] The efficiency of quenching can provide information about the accessibility of the 6F-Trp residue to the quencher or its proximity to a FRET acceptor.

Applications in Protein Science and Drug Discovery

The unique properties of this compound make it a versatile tool for a range of applications.

Monitoring Protein Conformational Changes and Folding

By site-specifically incorporating 6F-Trp into a protein, researchers can monitor conformational changes in that specific region. This is particularly useful for studying:

-

Protein folding pathways: By observing changes in the fluorescence of 6F-Trp at different positions, the sequence of folding events can be elucidated.

-

Ligand-induced conformational changes: The binding of a drug candidate or a natural ligand can induce conformational changes that can be detected by a shift in the fluorescence of a strategically placed 6F-Trp.[1]

Investigating Protein-Ligand Interactions through Fluorescence Quenching

If a ligand binds near a 6F-Trp residue, it may quench its fluorescence. This quenching can be used to determine the binding affinity (Kd) of the ligand.

Caption: Schematic of a fluorescence quenching assay to measure protein-ligand binding.

By titrating the protein-6F-Trp conjugate with increasing concentrations of the ligand and measuring the decrease in fluorescence, a binding curve can be generated from which the Kd can be calculated.

Förster Resonance Energy Transfer (FRET) Studies

This compound can serve as a donor in FRET experiments to measure distances within or between biomolecules.[2] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore is in close proximity (typically 1-10 nm) to an acceptor molecule. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.

By pairing 6F-Trp with a suitable acceptor, changes in the distance between the two can be monitored, providing insights into:

-

Protein dynamics: Conformational changes that alter the distance between the 6F-Trp donor and an acceptor can be detected.

-

Protein-protein interactions: By labeling one protein with 6F-Trp and another with an acceptor, their association and dissociation can be monitored.

Conclusion: A Refined Tool for Unraveling Biological Complexity

This compound represents a significant advancement in the use of intrinsic fluorescence for studying biological systems. Its unique photophysical properties, born from a subtle yet impactful atomic substitution, provide researchers with a more refined and specific tool to probe the intricacies of protein structure, function, and interaction. This guide has provided a foundational understanding of the fluorescence of 6F-Trp, detailed methodologies for its characterization, and highlighted its diverse applications. By integrating this powerful analog into their experimental repertoire, scientists and drug developers can unlock new layers of understanding, accelerating the pace of discovery in the life sciences.

References

-

Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Talukder, P., Chen, S., Liu, C. T., Hecht, S. M., & Benkovic, S. J. (2014). Tryptophan-based fluorophores for studying protein conformational changes. Bioorganic & medicinal chemistry, 22(21), 5924–5934. [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International journal of molecular sciences, 15(12), 22518–22552. [Link]

-

Nandy, T., & Singh, P. C. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The journal of physical chemistry. B, 125(23), 6214–6221. [Link]

-

Roy, A., & Bhattacharyya, K. (2022). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS omega, 7(3), 3047–3057. [Link]

-

Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. (n.d.). Dalton Transactions. Retrieved January 6, 2026, from [Link]

-

Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Fessenden, J. D. (2016, July 19). Special Delivery: Fluorophore Targeting for FRET Studies. Addgene blog. [Link]

-

Prahl, S. (n.d.). Tryptophan. OMLC. Retrieved January 6, 2026, from [Link]

- Chen, R. F. (1972). Measurements of absolute values in biochemical fluorescence spectroscopy. Journal of Research of the National Bureau of Standards, 76A(6), 593–606.

-

Hötzer, B., Schelvis, J. P. M., & de Groot, H. J. M. (2011). Quantification of small molecule–protein interactions using FRET between tryptophan and the Pacific Blue fluorophore. Analytical chemistry, 83(1), 324–331. [Link]

-

Tryptophan fluorescence quenching: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]

-

Domene, C., & Hervás, R. (2003). Domain-specific fluorescence resonance energy transfer (FRET) sensors of metallothionein/thionein. Protein engineering, 16(9), 651–657. [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518-22552. [Link]

-

Small library of fluorophores as the FRET acceptors in conjunction with... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Eftink, M. R., & Ghiron, C. A. (1976). Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale. Biochemistry, 15(3), 672–680. [Link]

-

Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

(PDF) Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Tryptophan Fluorescence: nature's probe | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved January 6, 2026, from [Link]

-

Intrinsic fluorescence of proteins as a medical diagnostic tool. (2017, June 27). Spectroscopy Europe/World. [Link]

-

[PDF] Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: 6-Fluoro-L-Tryptophan as a Precursor for the Biosynthesis of 6-Fluoro-Serotonin

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a means to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. Within neuroscience, fluorinated analogues of neurotransmitters serve as invaluable tools for probing physiological pathways and as potential therapeutic agents. This technical guide provides a comprehensive overview of the enzymatic conversion of 6-fluoro-L-tryptophan into 6-fluoro-serotonin (6F-5-HT), a process that mirrors the endogenous serotonin synthesis pathway. We will dissect the underlying enzymatic mechanisms, propose a detailed protocol for in vitro synthesis, discuss analytical validation techniques, and explore the in vivo implications and applications of this conversion. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated tryptophans in the study of the serotonergic system.

Introduction: The Significance of Fluorinated Neurotransmitters

The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its properties. The high electronegativity and small size of the fluorine atom can enhance binding interactions, block metabolic degradation at the site of fluorination, and alter electronic properties, thereby influencing a molecule's function. In the context of serotonergic research, 6-fluoro-serotonin is a critical molecule. Its precursor, this compound, can be introduced to biological systems to be processed by the native enzymatic machinery, effectively hijacking the serotonin pathway to produce a traceable, functional analogue.[1][2] This allows for detailed investigation of serotonin dynamics, including synthesis, transport, and metabolism, using techniques like ¹⁹F NMR spectroscopy and advanced chromatography.[1][2] Studies in rodent models have confirmed that peripherally administered 6-fluoro-DL-tryptophan is metabolized in the brain to 6-fluoro-serotonin, demonstrating its ability to cross the blood-brain barrier and serve as an effective in vivo precursor.[1][3][4]

The Biosynthetic Pathway: From Precursor to Neurotransmitter Analogue

The conversion of this compound to 6-fluoro-serotonin is a two-step enzymatic cascade that parallels the natural synthesis of serotonin from L-tryptophan.[5] This biomimetic transformation is catalyzed by the same two key enzymes of the serotonergic pathway.

-

Hydroxylation: The process begins with the hydroxylation of the indole ring at the 5-position. The enzyme Tryptophan Hydroxylase (TPH) catalyzes the conversion of this compound to an intermediate, 6-fluoro-5-hydroxy-L-tryptophan.[1] This is the rate-limiting step in the natural serotonin synthesis pathway.[6]

-

Decarboxylation: The intermediate is then rapidly converted to the final product, 6-fluoro-serotonin (6-fluoro-5-hydroxytryptamine), by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC).[1][7] This reaction removes the carboxyl group from the amino acid backbone.[8]

The overall pathway can be visualized as follows:

Caption: Workflow for the in vitro enzymatic synthesis of 6-Fluoro-Serotonin.

Step-by-Step Methodology

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Degas thoroughly to minimize oxidation of cofactors.

-